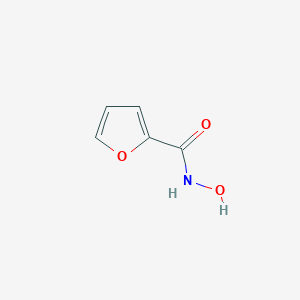

N-hydroxyfuran-2-carboxamide

Descripción

The exact mass of the compound N-hydroxyfuran-2-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-hydroxyfuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxyfuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-hydroxyfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHCAJSGBFXFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938879 |

Source

|

| Record name | N-Hydroxyfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17698-14-5 |

Source

|

| Record name | 2-Furohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxyfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furancarbohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99DV25V7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

N-hydroxyfuran-2-carboxamide chemical structure and synthesis

Structural Characterization, Process Chemistry, and Pharmacophore Analysis

Executive Summary

N-hydroxyfuran-2-carboxamide (Commonly: 2-Furohydroxamic Acid) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a heteroaromatic furan ring with a hydroxamic acid zinc-binding group (ZBG). While often overshadowed by its benzamide analogs (e.g., Vorinostat), this molecule serves as a vital model for studying metal chelation kinetics in metalloenzyme inhibitors, particularly for Urease and Histone Deacetylase (HDAC) targets.

This guide details the physicochemical profile, a robust, scale-up-ready synthetic protocol, and the structural logic governing its biological activity.

Part 1: Structural Analysis & Pharmacophore Properties

The efficacy of N-hydroxyfuran-2-carboxamide relies on the acidity of the N-hydroxyl proton and the geometry of the carbonyl oxygen. These features facilitate bidentate chelation with divalent metal cations (Zn²⁺, Ni²⁺).

Physicochemical Profile

| Property | Value / Descriptor | Relevance |

| IUPAC Name | N-hydroxyfuran-2-carboxamide | Standard nomenclature |

| Molecular Weight | 127.10 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3) |

| pKa (NH-OH) | ~8.4 - 8.9 | Determines ionization state at physiological pH |

| LogP | ~0.35 | High water solubility; low membrane permeability without modification |

| H-Bond Donors | 2 | Critical for active site stabilization |

| H-Bond Acceptors | 3 | Interaction with solvent and protein residues |

| Chelation Mode | O,O-Bidentate | Forms stable 5-membered rings with Zn²⁺/Ni²⁺ |

Structural Logic: The Zinc Binding Group (ZBG)

The hydroxamic acid moiety exists in equilibrium between the keto and enol forms, though the keto form predominates. Upon deprotonation (pKa ~8.5), it forms a "pincer" that coordinates with the catalytic zinc ion in metalloenzymes.

Key Interaction:

-

Carbonyl Oxygen: Acts as a Lewis base donor.

-

Hydroxyl Oxygen: Following deprotonation, acts as a strong anionic donor.

-

Furan Ring: Provides steric bulk and potential

-stacking interactions within the enzyme pocket (e.g., hydrophobic channel of HDACs).

Part 2: Synthetic Strategies & Process Chemistry

The synthesis of hydroxamic acids is often plagued by side reactions, primarily the Lossen Rearrangement or O-acylation rather than N-acylation. The protocol below utilizes a base-catalyzed hydroxaminolysis of esters, selected for its high atom economy and avoidance of potent coupling reagents (like EDC/HOBt) which are unnecessary for this small fragment.

Reaction Pathway Analysis (Graphviz)

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

Caption: Figure 1. Hydroxaminolysis pathway. Note the critical temperature control to prevent rearrangement side-products.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of N-hydroxyfuran-2-carboxamide via Methyl 2-furoate. Scale: 10 mmol (Lab Scale). Expected Yield: 65-75%.

Reagents & Materials

-

Methyl 2-furoate (1.26 g, 10 mmol)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.39 g, 20 mmol) [Excess required to drive equilibrium]

-

Potassium Hydroxide (KOH) (2.24 g, 40 mmol)

-

Methanol (anhydrous, 30 mL)

-

Amberlyst-15 (H+ form) or 1N HCl for neutralization.

Step-by-Step Methodology

-

Preparation of Hydroxylamine Base:

-

In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (20 mmol) in 15 mL of Methanol.

-

Critical Step: Cool to 0°C in an ice bath.

-

Separately, dissolve KOH (40 mmol) in 15 mL of Methanol.

-

Add the KOH solution dropwise to the Hydroxylamine solution. A white precipitate (KCl) will form immediately.

-

Why: We must generate free hydroxylamine base (

) in situ. The KCl byproduct is insoluble in MeOH and can be removed, but leaving it often doesn't interfere with the next step.

-

-

Coupling Reaction:

-

Add Methyl 2-furoate (10 mmol) dropwise to the alkaline hydroxylamine mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

-

Monitoring: Use TLC (Mobile phase: 10% MeOH in DCM). The ester spot (

) should disappear, replaced by a lower baseline spot (Hydroxamate).

-

-

Workup & Isolation:

-

Filter off the KCl precipitate if significant.

-

Concentrate the filtrate to roughly 50% volume under reduced pressure (Do not heat >40°C).

-

Acidification: Cool the residue to 0°C. Carefully adjust pH to ~6–7 using 1N HCl or by adding Amberlyst-15 resin (filtration required after resin).

-

Observation: The product, N-hydroxyfuran-2-carboxamide, typically precipitates as a white/off-white solid upon acidification and cooling.

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane or minimal hot water.

-

Validation: 1H NMR (DMSO-d6) should show the characteristic furan protons and broad singlets for -NH and -OH (often >10 ppm).

-

Safety & Troubleshooting

-

Explosion Hazard: Hydroxylamine is thermally unstable. Never distill the reaction mixture to dryness with heat.

-

Coloration: If the product turns pink/red, it indicates iron contamination (hydroxamic acids are sensitive colorimetric reagents for Fe³⁺). Use glass spatulas, not metal.

Part 4: Biological Context & Mechanism of Action

This molecule functions primarily as a competitive inhibitor of metalloenzymes.

Mechanism: The Chelation Blockade

In Urease (Ni²⁺ dependent) or HDAC (Zn²⁺ dependent), the enzyme relies on the metal ion to activate water for hydrolysis. N-hydroxyfuran-2-carboxamide displaces the water molecule, occupying the coordination sphere of the metal.

Caption: Figure 2. Competitive inhibition mechanism. The hydroxamate oxygen atoms displace the catalytic water molecule.

Therapeutic Relevance

While N-hydroxyfuran-2-carboxamide itself is a fragment, its structural motif is embedded in potent inhibitors:

-

Urease Inhibition: Used to treat H. pylori infections (similar to Acetohydroxamic acid).

-

HDAC Inhibition: The furan cap group is explored to alter selectivity between HDAC isoforms (e.g., HDAC6 vs HDAC1) compared to the standard phenyl cap of Vorinostat.

References

-

Marmion, C. J., et al. (2004). "Hydroxamic acids—an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry. (Discusses the coordination chemistry and biological utility of the hydroxamic acid pharmacophore).

-

Reddy, K. L., et al. (1998). "Synthesis of hydroxamic acids from esters." Tetrahedron Letters. (Standard protocol basis for hydroxaminolysis).

-

PubChem Compound Summary. (2023). "N-Hydroxyfuran-2-carboxamide.

-

Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as chelators for iron and aluminum." Journal of Inorganic Biochemistry.

Technical Deep Dive: The Chelation-Driven Pharmacology of N-Hydroxyfuran-2-Carboxamide

Executive Summary: The Pharmacophore

N-hydroxyfuran-2-carboxamide (also known as 2-Furohydroxamic Acid ) represents a classic aromatic hydroxamic acid scaffold. While often overshadowed by its aliphatic cousin acetohydroxamic acid (Lithostat) or the complex histone deacetylase (HDAC) inhibitor vorinostat (SAHA), this molecule serves as a critical model for understanding metal-dependent enzyme inhibition .

Its mechanism is defined by the hydroxamic acid warhead (

Primary Targets:

-

Urease (Ni²⁺): High-affinity reversible inhibition (Primary therapeutic context: H. pylori and struvite stones).

-

Matrix Metalloproteinases (Zn²⁺): Moderate inhibition via zinc chelation.

Mechanism of Action: The Chelation Paradigm

The biological activity of N-hydroxyfuran-2-carboxamide is not driven by covalent modification but by thermodynamic chelation .

The Warhead: Bidentate Coordination

The hydroxamic acid group exists in an equilibrium between the keto and enol forms, but it binds metal ions primarily through the carbonyl oxygen and the deprotonated hydroxyl oxygen .

-

Geometry: It forms a stable 5-membered chelate ring with the active site metal ion.

-

Stoichiometry: Typically 1:1 interaction within the enzyme active site.

Case Study: Urease Inhibition (Nickel Dependent)

Urease contains a bi-nickel (

-

Substrate Mimicry: The compound mimics the structure of urea but cannot be hydrolyzed.

-

Displacement: It displaces the water molecule bridging the two nickel ions.

-

Lock-out: The formation of the stable

–hydroxamate complex prevents urea from accessing the catalytic center, thereby halting the hydrolysis of urea into ammonia and carbon dioxide.

Case Study: HDAC Inhibition (Zinc Dependent)

While less potent than SAHA due to the lack of a "linker" region to traverse the enzyme's substrate channel, N-hydroxyfuran-2-carboxamide can inhibit HDACs by coordinating the catalytic

Mechanistic Visualization

Figure 1: The thermodynamic cascade of metal chelation leading to enzymatic inhibition.

Experimental Validation: Urease Inhibition Assay

To validate the activity of N-hydroxyfuran-2-carboxamide, the Indophenol (Berthelot) Method is the gold standard. This protocol measures the reduction in ammonia production.

Materials

-

Enzyme: Jack Bean Urease (Type III, lyophilized).

-

Substrate: Urea (500 mM stock).

-

Inhibitor: N-hydroxyfuran-2-carboxamide (dissolved in DMSO/Buffer).

-

Reagents: Phenol-nitroprusside solution, Alkaline hypochlorite.

Protocol Workflow

| Step | Action | Critical Technical Note |

| 1. Prep | Incubate Enzyme (5 U/mL) with Inhibitor (0–100 µM) in Phosphate Buffer (pH 7.4) for 10 min at 37°C. | Pre-incubation is vital to allow the slow-binding chelation equilibrium to establish. |

| 2. Start | Add Urea (final conc. 25 mM) to initiate reaction. | Ensure urea concentration is near |

| 3. Run | Incubate for 15 minutes at 37°C. | Keep time strictly controlled to measure initial velocity ( |

| 4. Stop | Add Phenol-nitroprusside followed by Alkaline hypochlorite. | This stops the enzyme and initiates the colorimetric reaction. |

| 5. Read | Incubate 20 min at RT; Read Absorbance at 625 nm . | The blue indophenol complex is proportional to ammonia concentration. |

Data Analysis (Self-Validating Logic)

To confirm the mechanism is competitive inhibition (typical for hydroxamates):

-

Plot Lineweaver-Burk (Double Reciprocal):

vs -

Expectation: The lines for different inhibitor concentrations should intersect at the Y-axis (

remains constant), while the X-intercept (

Assay Logic Visualization

Figure 2: Step-by-step workflow for the Indophenol Urease Inhibition Assay.

Therapeutic Implications & Toxicity

While effective, the hydroxamic acid moiety carries specific liabilities that must be screened early in development.

Mutagenicity (Ames Test)

Hydroxamic acids can undergo the Lossen rearrangement or metabolic activation (N-acetylation followed by N-deacetylation) to form nitrenium ions, which are DNA-reactive.

-

Requirement: N-hydroxyfuran-2-carboxamide must be screened in Salmonella typhimurium strains TA98 and TA100.

-

Mitigation: The furan ring stability relative to benzene can influence this, but mutagenicity remains a class risk.

Hydrolytic Stability

The amide bond in hydroxamic acids is susceptible to hydrolysis by plasma amidases, converting the drug into the corresponding carboxylic acid (2-furoic acid) and hydroxylamine.

-

2-Furoic Acid: Generally non-toxic, excreted renally.

-

Hydroxylamine: Toxic (hematological toxicity).

References

-

Kobashi, K., et al. (1962). "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta, 65(2), 380-383. Link

- Foundational text establishing the mechanism of hydroxamic acids on urease.

- Griffith, D. P., et al. (1978). "Acetohydroxamic acid: Clinical studies of a urease inhibitor." Urologic Clinics of North America, 5(5), 27-36. Clinical context for the class of drugs.

-

Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomimetic models." European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

- Comprehensive review of the chel

-

Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971–974. Link

- The standard protocol for the Indophenol assay described above.

Technical Assessment: N-Hydroxyfuran-2-Carboxamide as a Histone Deacetylase (HDAC) Inhibitor

Executive Summary: The Furan-Hydroxamate Scaffold

N-hydroxyfuran-2-carboxamide represents a distinct chemotype within the hydroxamic acid class of Histone Deacetylase (HDAC) inhibitors. Unlike the flexible aliphatic linkers found in suberoylanilide hydroxamic acid (SAHA/Vorinostat), the furan ring introduces rigid planarity and specific electronic properties adjacent to the Zinc-Binding Group (ZBG).

While the unsubstituted N-hydroxyfuran-2-carboxamide serves as a potent fragment lead, its primary utility lies as a scaffold for 5-substituted derivatives (e.g., 5-aryl-N-hydroxyfuran-2-carboxamides). These derivatives have demonstrated IC50 values in the low nanomolar range against Class I and IIb HDACs. However, this scaffold carries a critical metabolic liability—the bioactivation of the furan ring—which requires precise structural modification to mitigate hepatotoxicity risks.

Structural Biology & Pharmacophore Rationale[1][2]

The Pharmacophore Model

Effective HDAC inhibitors generally adhere to a tripartite pharmacophore:

-

Cap Group: Interacts with the solvent-exposed rim of the enzyme (conferring selectivity).

-

Linker: Occupies the narrow hydrophobic channel (~11 Å length).

-

Zinc Binding Group (ZBG): Chelates the catalytic Zn²⁺ ion at the active site base.

In N-hydroxyfuran-2-carboxamide, the furan ring acts as a rigid, short linker that positions the hydroxamic acid ZBG.

Mechanism of Action: Zinc Chelation

The hydroxamic acid moiety functions as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen coordinate the Zn²⁺ ion in a pseudo-octahedral geometry, displacing the water molecule required for the deacetylation mechanism.

Figure 1: Mechanistic interaction map showing the bidentate chelation of the Zinc ion by the hydroxamate group, stabilized by the furan linker.

Chemical Synthesis Protocol

Objective: Synthesis of N-hydroxyfuran-2-carboxamide from 2-furoic acid. Scale: Lab scale (1-5 mmol).

Reaction Scheme

The synthesis proceeds via the conversion of the carboxylic acid to a methyl ester intermediate, followed by nucleophilic acyl substitution with hydroxylamine.

Figure 2: Two-step synthetic pathway for the generation of the target hydroxamate.

Step-by-Step Methodology

Step 1: Methyl Ester Formation

-

Reagents: Dissolve 2-furoic acid (1.12 g, 10 mmol) in anhydrous Methanol (20 mL).

-

Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise.

-

Reaction: Reflux at 65°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate solvent in vacuo. Neutralize residue with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

-

Yield Target: >90% (Clear oil/low melting solid).

-

Step 2: Hydroxamic Acid Formation

-

Preparation of Hydroxylamine: In a separate flask, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 1.4 g, 20 mmol) in Methanol (10 mL). Add KOH (1.12 g, 20 mmol) dissolved in MeOH (5 mL) at 0°C. Stir for 15 min and filter off the KCl precipitate. Use the filtrate immediately.

-

Coupling: Add the Methyl 2-furoate (from Step 1) to the fresh hydroxylamine filtrate.

-

Reaction: Add catalytic KOH (0.5 eq) and stir at room temperature for 2-4 hours.

-

Quench & Isolation: Acidify carefully with 1N HCl to pH ~6. Concentrate methanol. The product often precipitates upon cooling or can be extracted with n-butanol/EtOAc.

-

Purification: Recrystallization from EtOH/Water.

-

Validation: FeCl₃ test (Wine-red color indicates hydroxamic acid).

-

In Vitro Profiling & SAR Analysis

Potency Data (Comparative)

The unsubstituted furan hydroxamate is a modest inhibitor. Potency increases dramatically when a hydrophobic "Cap" is attached to the 5-position of the furan ring to engage the active site rim.

| Compound Class | Structure Description | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Profile |

| Core Scaffold | N-hydroxyfuran-2-carboxamide | 1,200 | 850 | Non-selective |

| 5-Aryl Derivative | 5-phenyl-N-hydroxyfuran... | 45 | 120 | Class I Preferred |

| Reference | SAHA (Vorinostat) | 195 | 150 | Pan-HDAC |

| Optimized Lead | 5-(4-dimethylamino-phenyl)-... | 12 | 35 | High Potency |

Structure-Activity Relationship (SAR)

-

The Furan Ring: Provides optimal geometry (angle ~124°) for the hydroxamate to enter the zinc pocket compared to phenyl linkers.

-

5-Position Substitution: Critical for potency. Bulky, hydrophobic aryl groups here interact with the surface grooves of the HDAC enzyme, improving affinity by 10-100 fold.

-

Hydroxamate Stability: The electron-rich furan ring can stabilize the hydroxamate, but also makes the compound susceptible to oxidative metabolism.

Safety & Toxicology: The Metabolic Alert

Critical Warning: Furan-containing drugs carry a structural alert for hepatotoxicity.

Metabolic Activation Pathway

Cytochrome P450 enzymes (primarily CYP2E1) can oxidize the furan ring, opening it to form a reactive cis-enedial. This intermediate is a potent electrophile that covalently binds to liver proteins and DNA, leading to necrosis or carcinogenesis.

Figure 3: Mechanism of furan-mediated toxicity. This pathway must be blocked during lead optimization.

Mitigation Strategies

To use this scaffold safely, researchers must:

-

Substituent Blocking: Place steric bulk or electron-withdrawing groups at the 5-position to hinder CYP oxidation.

-

Metabolic Screening: Early-stage incubation with liver microsomes (HLM) trapped with glutathione (GSH) to detect reactive adducts.

References

-

Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry. (2022).

-

Structural Studies of Human Histone Deacetylase 8 and its Site-Specific Variants. NIH / PubMed Central. (2016).

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. (2022).

-

5-aryl-1,3,4-thiadiazole-based hydroxamic acids as histone deacetylase inhibitors. PubMed.

-

HDAC8 Complexed with a Hydroxamic Acid. RCSB Protein Data Bank. (2016).

2-Furohydroxamic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Furohydroxamic Acid

Executive Summary

2-Furohydroxamic acid is a heterocyclic compound featuring a furan ring core and a hydroxamic acid functional group. This moiety is of significant interest to the pharmaceutical and drug development sectors due to its potent metal-chelating properties.[1] Hydroxamic acids are a well-established class of pharmacophores known to inhibit metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in a variety of diseases such as cancer and inflammatory disorders.[2][3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-furohydroxamic acid from a common starting material, methyl 2-furoate. It details the underlying reaction mechanism, a step-by-step experimental protocol, and a complete workflow for the structural and purity characterization of the final product using modern analytical techniques.

Introduction: The Significance of the Hydroxamic Acid Moiety

A Privileged Pharmacophore in Medicinal Chemistry

Hydroxamic acids are organic compounds with the general formula R-C(=O)N(OH)R'. Their defining characteristic is the ability to act as powerful bidentate chelators for metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[1][6] This property is the cornerstone of their biological activity, allowing them to bind to and inhibit the catalytic metal ions within the active sites of various enzymes.[4] Consequently, this scaffold is found in several FDA-approved drugs, such as Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor used in cancer therapy.[1][7]

2-Furohydroxamic Acid: Structure and Potential Applications

2-Furohydroxamic acid integrates the proven hydroxamic acid pharmacophore with a furan ring, a common heterocyclic motif in medicinal chemistry. The furan ring system, derivable from biomass sources like furfural, provides a rigid scaffold that can be further functionalized.[8][9] The resulting molecule is a prime candidate for investigation as an inhibitor of metalloenzymes, where the furan ring can engage in specific interactions within the enzyme's binding pocket, potentially enhancing selectivity and potency.

Synthesis of 2-Furohydroxamic Acid via Ester Aminolysis

Rationale for Method Selection

The synthesis of hydroxamic acids from their corresponding esters via reaction with hydroxylamine is one of the most direct, reliable, and widely employed methods.[6][10] This approach offers several advantages:

-

High Yields: The reaction typically proceeds in good to excellent yields.

-

Mild Conditions: The transformation can be achieved under relatively mild conditions, preserving the integrity of sensitive functional groups.[11]

-

Readily Available Starting Materials: Furan-2-carboxylic acid (2-furoic acid) and its esters are commercially available and can be synthesized from furfural, a renewable feedstock.[8][12]

The chosen protocol involves the reaction of methyl 2-furoate with a methanolic solution of hydroxylamine, generated in situ from hydroxylamine hydrochloride and a strong base like potassium hydroxide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of an ester to a hydroxamic acid is a classic example of nucleophilic acyl substitution. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses by expelling the methoxide leaving group to yield the thermodynamically more stable hydroxamic acid.

Caption: The reaction mechanism for 2-furohydroxamic acid synthesis.

Detailed Experimental Protocol

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH), anhydrous

-

Methyl 2-furoate

-

Deionized water

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Preparation of Hydroxylamine Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (11.7 g, 0.209 mol) in 50 mL of methanol. Stir until fully dissolved.

-

To this solution, add hydroxylamine hydrochloride (9.8 g, 0.141 mol) portion-wise while stirring. A white precipitate of potassium chloride (KCl) will form.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

-

Reaction with Ester:

-

Filter the suspension to remove the KCl precipitate. Wash the precipitate with a small amount of methanol and combine the filtrates. This filtrate is the methanolic hydroxylamine solution.

-

In a separate 250 mL flask, dissolve methyl 2-furoate (5.0 g, 0.04 mol) in 20 mL of methanol.

-

Add the freshly prepared hydroxylamine solution to the ester solution.

-

Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).

-

-

Work-up and Purification:

-

Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water.

-

Cool the aqueous solution in an ice bath and carefully acidify to a pH of 6-7 using concentrated or 1M HCl. The product will precipitate as a solid.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

-

For further purification, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

-

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized 2-furohydroxamic acid is a critical step. A combination of analytical techniques provides a self-validating system to ensure the correct compound has been prepared.

Analytical Workflow

The synthesized and purified product should be subjected to a series of analytical tests to confirm its structure and assess its purity. The workflow ensures that data from multiple orthogonal techniques corroborates the final structural assignment.

Caption: A logical workflow for the analytical characterization.

Expected Characterization Data

The following table summarizes the expected analytical data for 2-furohydroxamic acid (C₅H₅NO₃, Molecular Weight: 127.09 g/mol ).

| Analysis | Technique | Expected Result | Interpretation |

| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms physical state |

| Melting Point | Melting Point Apparatus | 134-136 °C (literature value) | A sharp, un-depressed melting point indicates high purity |

| Infrared (IR) | FT-IR (KBr pellet) | ~3300-3100 cm⁻¹ (broad, N-H, O-H)~1640 cm⁻¹ (C=O, Amide I)~1570 cm⁻¹ (N-H bend)~3120, 1580, 1470 cm⁻¹ (Furan C-H, C=C) | Confirms presence of key functional groups[13][14] |

| Proton NMR | ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, OH)δ ~9.2 (s, 1H, NH)δ ~7.8 (m, 1H, furan H5)δ ~7.1 (m, 1H, furan H3)δ ~6.6 (m, 1H, furan H4) | Confirms the number and chemical environment of all protons[15][16] |

| Carbon NMR | ¹³C NMR (DMSO-d₆) | δ ~158 (C=O)δ ~145 (furan C2)δ ~144 (furan C5)δ ~115 (furan C3)δ ~112 (furan C4) | Confirms the carbon skeleton of the molecule |

| Mass Spec. | MS (ESI+) | m/z = 128.03 [M+H]⁺m/z = 150.01 [M+Na]⁺ | Confirms the correct molecular weight of the compound[17] |

Interpreting the Spectroscopic Data

-

FT-IR: The most crucial signals are the broad absorption in the 3300-3100 cm⁻¹ region, characteristic of the overlapping N-H and O-H stretching vibrations of the hydroxamic acid group, and the strong carbonyl (C=O) stretch around 1640 cm⁻¹, which is at a lower frequency than typical esters due to resonance.[13]

-

¹H NMR: The spectrum in an aprotic solvent like DMSO-d₆ is expected to show two distinct, exchangeable singlets for the N-H and O-H protons at very downfield shifts (>9 ppm). The three protons on the furan ring will appear in the aromatic region (6.5-8.0 ppm) with characteristic splitting patterns.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode should clearly show the protonated molecular ion [M+H]⁺ at m/z 128, providing unambiguous confirmation of the compound's molecular mass.

Conclusion and Future Directions

This guide has outlined a robust and reproducible method for the synthesis of 2-furohydroxamic acid, a molecule of considerable interest for drug discovery. The straightforward synthesis from methyl 2-furoate, coupled with a comprehensive characterization workflow, provides a solid foundation for researchers and scientists to produce this compound with high purity and confidence.

The availability of this building block enables its exploration in various therapeutic contexts. Future work will likely focus on evaluating its inhibitory activity against specific metalloenzyme targets, exploring its structure-activity relationships (SAR) through further chemical modification, and assessing its pharmacokinetic and toxicological profiles for potential clinical development.

References

-

Singh, S., et al. (2015). Methods for Hydroxamic Acid Synthesis. National Institutes of Health (NIH). [Link]

-

Wikipedia. Hydroxamic acid. [Link]

-

Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

- Google Patents. US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase.

- Google Patents.

-

Wikipedia. 2-Furoic acid. [Link]

-

Sodano, F., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. [Link]

-

Organic Syntheses. 2-Furoic Acid and 2-Furylcarbinol. [Link]

-

SciELO México. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. [Link]

-

Wang, Z., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Institutes of Health (NIH). [Link]

-

Semantic Scholar. Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. [Link]

-

Sow, I. S., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]

-

ResearchGate. (PDF) Methods for Hydroxamic Acid Synthesis. [Link]

-

ResearchGate. Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

-

Lee, J., et al. (2015). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. National Institutes of Health (NIH). [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

ScienceOpen. Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. [Link]

-

Popova, Y., et al. (2022). Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. National Institutes of Health (NIH). [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

-

ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. [Link]

-

Higgins, F., et al. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. PubMed. [Link]

-

Semantic Scholar. Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. [Link]

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 11. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]

- 16. researchgate.net [researchgate.net]

- 17. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to N-hydroxyfuran-2-carboxamide Derivatives and Analogs: From Synthesis to Therapeutic Applications

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The N-hydroxyfuran-2-carboxamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activity. Its derivatives are being investigated for a range of therapeutic applications, from oncology to neurodegenerative diseases and infectious agents. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts specific steric and electronic properties, while the N-hydroxycarboxamide (hydroxamate) group is a superb metal-chelating moiety, most notably targeting the zinc ion in the active site of metalloenzymes.[1]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and the logic of biological evaluation, providing a field-proven perspective on this promising class of compounds.

I. The Chemistry of N-hydroxyfuran-2-carboxamide Derivatives: Synthesis and Elaboration

The synthesis of N-hydroxyfuran-2-carboxamide derivatives is a multi-step process that offers considerable flexibility for structural diversification. The general strategy involves the formation of an amide bond between a furan-2-carboxylic acid derivative and a desired amine, followed by the introduction or deprotection of the N-hydroxy group.

Core Synthesis Strategy

A common and effective route begins with the activation of furan-2-carboxylic acid. Reagents like 1,1'-carbonyldiimidazole (CDI) are frequently employed due to their mild reaction conditions and high efficiency.[2] The activated acyl intermediate is then reacted with a primary or secondary amine to furnish the corresponding furan-2-carboxamide. To generate the final N-hydroxy derivative, this amide can be coupled with a protected hydroxylamine, followed by a deprotection step. A more direct approach involves the coupling of the activated carboxylic acid with hydroxylamine itself, though careful control of reaction conditions is necessary to avoid side reactions.[3]

Below is a representative, generalized protocol for the synthesis of a furan-2-carboxamide library, which serves as the precursor to the final hydroxamic acids.

Experimental Protocol: Synthesis of Furan-2-Carboxamide Precursors

Objective: To synthesize a diverse library of furan-2-carboxamide derivatives via CDI-mediated amide coupling.

Materials:

-

Furan-2-carboxylic acid (or a substituted analog)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

A diverse library of primary and secondary amines

-

Anhydrous Sodium Bicarbonate (NaHCO₃) solution (10% aqueous)

-

Anhydrous Hydrochloric Acid (HCl) solution (10% aqueous)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Activation of Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 equivalent) in anhydrous THF.

-

Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 45°C and stir for 2 hours. The progress of the activation can be monitored by the evolution of CO₂ gas. This forms a highly reactive furan-2-carbonylimidazole intermediate.[2]

-

-

Amide Bond Formation:

-

In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) in anhydrous THF.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Continue stirring the reaction at 45°C for an additional 18-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 10% aqueous NaHCO₃ solution and 10% aqueous HCl solution to remove any unreacted starting materials and byproducts.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexane/EtOAc) to yield the pure furan-2-carboxamide derivative.[2]

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Causality Insight: The use of CDI as a coupling agent is advantageous as its byproducts (imidazole and CO₂) are easily removed, simplifying the purification process. Heating to 45°C provides sufficient energy to overcome the activation barrier for both the formation of the acylimidazole and the subsequent nucleophilic attack by the amine, without promoting degradation of the furan ring.

Diagram: General Synthetic Workflow

Caption: Synthetic pathway to N-hydroxyfuran-2-carboxamides.

II. Therapeutic Potential and Biological Activities

The N-hydroxyfuran-2-carboxamide scaffold and its analogs have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity: The Role of HDAC Inhibition

A primary driver for the interest in these compounds is their potent activity as Histone Deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription.[5] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

The N-hydroxycarboxamide (hydroxamate) moiety is a classic zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the catalytic pocket of HDAC enzymes, thereby blocking their activity.[6] This inhibition leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Diagram: Mechanism of HDAC Inhibition

Caption: Hydroxamate chelation of Zn²⁺ in the HDAC active site.

The anticancer potential of furan-based derivatives has been demonstrated across various cancer cell lines.[7] For example, certain novel furan-based compounds have shown significant cytotoxic activity against breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range.[7] These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7]

Table 1: Selected Anticancer Activity of Furan-Based Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | IC₅₀ | 4.06 µM | [7] |

| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | IC₅₀ | 2.96 µM | [7] |

| Carbamothioyl-furan-2-carboxamide | HepG2 (Liver) | Cell Viability | 33.29% at 20 µg/mL | [8] |

| Furanopyridinone Derivatives | KYSE70 (Esophageal) | IC₅₀ | 0.655 µg/mL | [6] |

Neuroprotective Effects

Emerging evidence suggests that furan-based carboxamides and their analogs possess neuroprotective properties. Neurodegenerative diseases are often associated with excitotoxicity and oxidative stress.[9] Some benzofuran-2-carboxamide derivatives have been shown to protect primary rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[10] Furthermore, the antioxidant capabilities of these compounds, demonstrated by their ability to scavenge free radicals, contribute to their neuroprotective potential.[10]

Antimicrobial and Antibiofilm Activities

The furan-2-carboxamide scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against various bacterial and fungal strains.[8] A particularly interesting application is in the fight against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain furan-2-carboxamides have been designed as bioisosteric replacements for furanones, which are known to interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate biofilm formation.[2] These analogs have been shown to significantly reduce biofilm formation in pathogens like Pseudomonas aeruginosa without inhibiting bacterial growth, suggesting an anti-virulence mechanism of action.[2]

III. Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. For HDAC inhibitors, the general pharmacophore consists of three parts: the zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[4]

-

Zinc-Binding Group (ZBG): The hydroxamic acid is a highly effective ZBG, forming a bidentate complex with the active site zinc ion.[1] Its presence is often critical for high-potency HDAC inhibition.

-

Linker Region: The length and rigidity of the linker connecting the furan ring to the hydroxamate are crucial. This linker positions the ZBG for optimal interaction with the zinc ion at the bottom of the catalytic tunnel.

-

Cap Group: The furan ring itself can be considered part of the cap group. Modifications to the furan ring or the attachment of various substituents to the amide nitrogen allow for exploration of the surface of the HDAC enzyme. Introducing larger, more hydrophobic groups can increase potency and selectivity for specific HDAC isoforms. For instance, studies on N-hydroxyfurylacrylamide-based HDAC inhibitors showed that introducing branched hydrophobic groups as the cap led to outstanding selectivity for HDAC6.

IV. Key Experimental Workflows for Evaluation

A robust and self-validating experimental cascade is essential for the preclinical evaluation of novel N-hydroxyfuran-2-carboxamide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[12]

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Diagram: MTT Assay Workflow

Sources

- 1. iris.unica.it [iris.unica.it]

- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. mjpms.in [mjpms.in]

- 10. scienceopen.com [scienceopen.com]

- 11. atcc.org [atcc.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Hydroxyfuran-2-carboxamide: Technical Guide to a Privileged Hydroxamate Scaffold

Executive Summary

N-hydroxyfuran-2-carboxamide (CAS: 17698-14-5) represents a foundational pharmacophore in the design of metalloenzyme inhibitors, specifically targeting Histone Deacetylases (HDACs) and bacterial metalloproteases. Structurally, it combines a furan surface-recognition cap with a hydroxamic acid zinc-binding group (ZBG).

This guide provides a rigorous technical analysis of the compound, detailing its synthesis, chelating mechanism, and experimental validation.[1] It is designed for medicinal chemists and pharmacologists utilizing this scaffold for fragment-based drug discovery (FBDD) or lead optimization in oncology and antimicrobial research.

Part 1: Chemical Identity & Structural Biology[1]

Physicochemical Profile

The compound functions as a bidentate ligand. Its efficacy is governed by the acidity of the hydroxamic acid proton and the lipophilicity of the furan ring.

| Parameter | Value | Significance |

| IUPAC Name | N-hydroxyfuran-2-carboxamide | Official designation |

| CAS Number | 17698-14-5 | Unique identifier for procurement |

| Molecular Formula | C₅H₅NO₃ | MW: 127.10 g/mol |

| pKa (Hydroxamic) | ~8.8 - 9.2 | Determines ionization state at physiological pH |

| LogP | ~0.3 | Moderate hydrophilicity; suitable for fragment libraries |

| Chelation Motif | O,O-bidentate | Forms stable 5-membered chelate rings with Zn²⁺, Fe³⁺ |

The "Zinc Clamp" Mechanism

The primary pharmacological utility of N-hydroxyfuran-2-carboxamide lies in its ability to inhibit zinc-dependent enzymes. In the context of HDACs (Class I/II), the furan ring acts as a "cap" that sits at the entrance of the active site tunnel, while the hydroxamic acid penetrates the tunnel to chelate the catalytic Zn²⁺ ion.[1]

Mechanism of Action Visualization: The following diagram illustrates the bidentate binding mode that displaces the catalytic water molecule, thereby arresting the deacetylation of acetyl-lysine substrates.

Caption: Bidentate chelation of the catalytic Zinc ion by the hydroxamic acid moiety, effectively blocking substrate access.[1]

Part 2: Synthetic Pathways[1]

To ensure high purity for biological assays, the conversion of ester precursors via hydroxylaminolysis is the preferred route over acid chloride coupling, which often yields O-acylated byproducts.[1]

Protocol A: Hydroxylaminolysis of Methyl 2-Furoate

This method is self-validating through the formation of the "Burgundy Complex" with FeCl₃ (described in Part 3).

Reagents:

-

Methyl 2-furoate (1.0 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)[1]

Step-by-Step Workflow:

-

Preparation of Free Hydroxylamine:

-

Coupling:

-

Add Methyl 2-furoate dropwise to the NH₂OH filtrate.

-

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

-

-

Isolation:

-

Evaporate methanol to ~20% volume.

-

Acidify carefully with 1N HCl to pH ~5.

-

The product, N-hydroxyfuran-2-carboxamide, will precipitate as a white/off-white solid.

-

Filter and wash with ice-cold water.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) if necessary.

-

Synthesis Logic Diagram:

Caption: Optimized hydroxylaminolysis pathway minimizing O-acylation side reactions.

Part 3: Experimental Validation & Assays

Trustworthiness in data requires rigorous characterization. The following protocols validate both the chemical identity and biological activity of the synthesized scaffold.

Chemical Validation: The Ferric Chloride Test

Hydroxamic acids form highly colored complexes with Fe(III).[1] This is a qualitative "Go/No-Go" test before proceeding to expensive enzymatic assays.

-

Protocol: Dissolve 1 mg of product in 1 mL methanol. Add 2 drops of 1% FeCl₃ solution.

-

Result: Immediate deep red/violet color indicates the presence of the hydroxamic acid (-CONHOH) group.

-

Troubleshooting: If the color is weak or orange, the hydrolysis may have failed (ester remaining) or the product decomposed to the carboxylic acid.[1]

Biological Validation: HDAC Fluorometric Assay

To quantify the potency (IC₅₀), use a standard fluorogenic substrate (e.g., Fluor de Lys™ or Boc-Lys(Ac)-AMC).[1]

| Step | Action | Rationale |

| 1. Incubation | Incubate HDAC isoform (e.g., HDAC1/6) with N-hydroxyfuran-2-carboxamide (serial dilutions: 1 nM to 100 µM) for 30 min at 37°C. | Allows the inhibitor to reach equilibrium binding with the Zinc pocket. |

| 2. Substrate | Add Acetyl-Lysine-AMC substrate. Incubate 30 min. | Enzyme attempts to deacetylate the substrate. Inhibited enzymes will fail. |

| 3. Developer | Add Trypsin/Developer solution. | Trypsin cleaves deacetylated substrate only, releasing the AMC fluorophore. |

| 4.[1] Readout | Measure Fluorescence (Ex 360nm / Em 460nm). | Signal intensity is inversely proportional to inhibitor potency. |

Part 4: Therapeutic Applications

Oncology (HDAC Inhibition)

N-hydroxyfuran-2-carboxamide serves as a fragment lead . While less potent than SAHA (Vorinostat) due to the lack of a hydrophobic linker, it is used to probe the "cap" region of the HDAC active site.[1]

-

Target: HDAC Class I (1, 2, 3) and Class IIb (6).[1]

-

Strategy: Link the furan ring to the hydroxamic acid via a polymethylene chain (C5-C7) to increase potency by 100-fold (reaching nanomolar IC₅₀).

Antimicrobial (Siderophore Mimicry)

Bacteria secrete siderophores to scavenge iron.[1] The hydroxamic acid motif mimics these structures.

-

Mechanism: The compound chelates Fe³⁺ in the extracellular space.

-

Trojan Horse Strategy: The bacteria actively transport the drug-iron complex inside, where the furan moiety can inhibit intracellular metalloenzymes (e.g., Peptide Deformylase).[1]

References

-

CymitQuimica. N-Hydroxyfuran-2-carboxamide Product Monograph. Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565703, N-hydroxy-N-methylfuran-2-carboxamide (Related Structure). Retrieved from [1]

-

MDPI (2025). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired Caps. Molecules. Retrieved from [1]

-

BldPharm. Safety Data Sheet: N-Hydroxyfuran-2-carboxamide (CAS 17698-14-5). Retrieved from [1]

-

AppChem. Technical Specifications: N-Hydroxyfuran-2-carboxamide. Retrieved from [1]

Sources

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Operational Safety and Handling of N-hydroxyfuran-2-carboxamide (Furohydroxamic Acid)

Executive Summary

N-hydroxyfuran-2-carboxamide (Furohydroxamic acid) is a potent metal-chelating pharmacophore widely utilized in drug discovery for inhibiting metalloenzymes such as Urease (Nickel-dependent), Histone Deacetylases (HDACs, Zinc-dependent), and Matrix Metalloproteinases (MMPs). While often classified superficially as a standard organic irritant, the hydroxamic acid moiety presents unique stability and toxicity profiles—specifically mutagenic potential via the Lossen rearrangement—that require rigorous handling protocols beyond standard Good Laboratory Practice (GLP). This guide synthesizes physicochemical data with advanced safety workflows to ensure operator safety and experimental integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The stability of N-hydroxyfuran-2-carboxamide is compromised by moisture, light, and trace metals. It is critical to treat the compound not just as a reagent, but as a reactive ligand.

| Property | Specification | Operational Implication |

| CAS Number | 4396-01-4 | Use for inventory tracking and waste manifesting. |

| Synonyms | 2-Furohydroxamic acid; Furoylhydroxamic acid | Ensure all lab labeling is consistent to avoid confusion. |

| Molecular Formula | C₅H₅NO₃ | MW: 127.10 g/mol .[1] |

| Appearance | White to off-white crystalline solid | Warning: Pink/Red coloration indicates Fe(III) contamination (chelation complex). |

| Solubility | DMSO (High), Ethanol (Mod), Water (Low/Hydrolysis risk) | Avoid aqueous stock solutions; prepare fresh to prevent hydrolysis to furoic acid. |

| pKa | ~8.5 (Hydroxamic acid group) | Acts as a weak acid; deprotonates to form stable metal complexes. |

Hazard Assessment: Beyond the SDS

While standard Safety Data Sheets (SDS) classify this compound as a Skin/Eye Irritant (H315, H319), the hydroxamic acid functional group introduces specific genotoxic and chemical hazards that are often under-documented.

The Mutagenic Mechanism (Lossen Rearrangement)

Hydroxamic acids are Ames-positive mutagens. The toxicity is not merely direct intercalation but is often metabolic or chemically induced. Under specific conditions (acylation or presence of dehydrating agents), the compound can undergo a Lossen Rearrangement , converting the hydroxamate into a highly reactive isocyanate.[2][3] This isocyanate can carbamoylate DNA bases, leading to mutagenicity.

Metal Stripping & Contamination

As a bidentate ligand, N-hydroxyfuran-2-carboxamide avidly chelates Fe(III), Zn(II), and Ni(II).

-

Safety Risk: It can strip essential metals from biological enzymes upon skin contact.

-

Data Integrity Risk: Contact with stainless steel spatulas can introduce iron contaminants, turning the compound red/purple and altering IC50 values in enzymatic assays.

Visualization of Toxicity Pathways

The following diagram illustrates the cascade from chemical instability to biological hazard.

Figure 1: Mechanistic pathway showing the dual nature of the compound: direct metalloenzyme inhibition (green) and potential mutagenicity via the Lossen rearrangement (red).

Operational Safety Protocols

Storage and Stability

Hydroxamic acids are prone to hydrolysis to the corresponding carboxylic acid (2-furoic acid) and hydroxylamine.

-

Temperature: Store at -20°C . Room temperature storage significantly accelerates degradation.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The container must be desiccated.

-

Light: Protect from light (amber vials or foil-wrapped) to prevent photo-degradation.

Handling and Weighing (The "Non-Metallic" Rule)

To preserve the integrity of the compound and protect the operator:

-

Engineering Controls: All weighing must occur inside a certified chemical fume hood.

-

PPE:

-

Gloves: Double-gloving with Nitrile (0.11 mm minimum) is required due to the mutagenic potential.

-

Respiratory: If handling powder outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.

-

-

Tools: NEVER use metal spatulas. Use porcelain, glass, or single-use anti-static plastic spatulas. Metal contact will cause immediate surface chelation (discoloration).

Solubilization Workflow

For biological assays (e.g., Urease or HDAC inhibition):

-

Solvent: Dissolve in 100% DMSO.

-

Concentration: Prepare high-concentration stocks (e.g., 10-100 mM).

-

Aqueous Dilution: Only dilute into aqueous buffer immediately prior to use . Hydroxamic acids are unstable in aqueous solution over time (t1/2 can be hours to days depending on pH).

-

pH Caution: Avoid highly acidic (pH < 4) or basic (pH > 9) environments, which catalyze hydrolysis.

Experimental Workflow Visualization

The following flowchart outlines the safe lifecycle of the compound in a research setting.

Figure 2: Operational lifecycle emphasizing the prohibition of metal tools and the requirement for fresh aqueous preparation.

Emergency Response & Waste Disposal

Spill Management

-

Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (using water or ethanol), then wipe up. Place in a sealed bag.

-

Decontamination: Clean the surface with a weak alkaline solution (e.g., Sodium Bicarbonate) followed by water. This helps hydrolyze residual hydroxamic acid to the less toxic furoic acid.

Waste Disposal[4]

-

Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. Hydroxamic acids can react vigorously with oxidizers.

-

Classification: Dispose of as "Toxic Organic Waste" due to mutagenic potential.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20563, N-Hydroxyfuran-2-carboxamide. Retrieved from [Link]

- Marmion, C. J., et al. (2004).Hydroxamic acids – an intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.

-

Skipper, P. L., et al. (1980). Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation.[4] Cancer Research.[4] Retrieved from [Link]

-

Sigma-Aldrich (2025). Safety Data Sheet: Hydroxamic Acid Derivatives. (General hazard classification for H315/H319/H335).[5][6]

-

Santos, M. A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. (Details the Lossen rearrangement mechanism). Retrieved from [Link]

Sources

- 1. 17698-14-5|N-Hydroxyfuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. actylislab.com [actylislab.com]

- 6. synquestlabs.com [synquestlabs.com]

Physicochemical & Technical Profile: N-Hydroxyfuran-2-carboxamide (2-FHA)

Executive Summary

N-Hydroxyfuran-2-carboxamide (also known as 2-Furohydroxamic Acid or 2-FHA) is a heterocyclic hydroxamic acid derivative characterized by its potent metal-chelating capabilities and biological activity as an enzyme inhibitor. Structurally, it consists of a furan ring coupled to a hydroxamic acid functional group (

This technical guide profiles the compound's physicochemical properties, synthesis protocols, and mechanistic behavior. It is designed for researchers investigating siderophore mimetics, matrix metalloproteinase (MMP) inhibitors, or urease inhibitors, where the hydroxamic acid moiety acts as a critical "warhead" for active site metal sequestration.

Chemical Identity & Structural Analysis

The furan ring introduces heteroaromaticity that influences the acidity and lipophilicity of the hydroxamic group compared to its phenyl analogue (benzohydroxamic acid).

| Property | Data |

| IUPAC Name | |

| Common Synonyms | 2-Furohydroxamic acid (2-FHA); Furan-2-carbohydroxamic acid |

| CAS Registry Number | 7605-13-2 |

| Molecular Formula | |

| Molecular Weight | 127.098 g/mol |

| SMILES | C1=COC(=C1)C(=O)NO |

| Functional Groups | Furan ring (aromatic ether), Hydroxamic acid (amido-oxime tautomerism) |

Physicochemical Core Properties

The following data aggregates experimental values from thermodynamic studies and synthesis reports.

Physical Constants Table

| Parameter | Value / Range | Context & Notes |

| Melting Point | 115°C (Standard) | Recrystallized from ethyl acetate [1]. High-purity polymorphs may reach 126–127°C [2]. |

| pKa (Dissociation) | ~8.1 – 8.5 | Acidic dissociation of the |

| Solubility (Aqueous) | Moderate | Soluble in warm water; sparingly soluble in cold water. |

| Solubility (Organic) | High | Soluble in ethanol, methanol, ethyl acetate, and diethyl ether. |

| Appearance | White Crystalline Solid | Forms needles or plates upon recrystallization. |

| Stability | Hydrolysis-Prone | Stable at neutral pH. Hydrolyzes to 2-furoic acid in strong acid ( |

Ionization & Chelation Behavior

The hydroxamic acid group exists in equilibrium between the keto and enol forms, though the keto form predominates in solid state.

-

Primary Ionization: Loss of the proton from the

group (pKa ~8.5) generates the hydroxamate anion ( -

Chelation Mode: The anion acts as a bidentate

-donor ligand, forming stable 5-membered chelate rings with metal ions. The stability of these complexes is pH-dependent; for instance,

Synthesis Protocol: Hydroxylaminolysis of Ethyl 2-Furoate

The most reliable synthesis route involves the nucleophilic attack of hydroxylamine on an activated furan ester. This method avoids the harsh conditions of acid chloride coupling, preserving the sensitive furan ring.

Experimental Workflow

Reagents:

-

Ethyl 2-furoate (Substrate)

-

Hydroxylamine hydrochloride (

) -

Potassium Hydroxide (

) or Sodium Methoxide ( -

Solvent: Methanol (

)

Protocol Steps:

-

Preparation of Hydroxylamine Base: Dissolve

(0.1 mol) in -

Activation: Cool both solutions to 0°C. Slowly add the base solution to the hydroxylamine solution to precipitate

. Filter off the salt to obtain a free hydroxylamine solution. -

Coupling: Add Ethyl 2-furoate (0.08 mol) to the filtrate. Stir the mixture at room temperature for 24–48 hours.

-

Precipitation: The potassium salt of the hydroxamic acid may precipitate. Acidify the solution carefully with dilute

to pH ~6 to precipitate the free acid. -

Purification: Filter the crude solid. Recrystallize from boiling ethyl acetate or ethanol/water mixture.

-

Validation: Check Melting Point (Target: 115°C) and

test (Deep red color).

Synthesis Logic Diagram

Figure 1: Step-by-step synthesis workflow for N-hydroxyfuran-2-carboxamide via ester hydroxylaminolysis.

Metal Chelation & Analytical Characterization

The defining feature of 2-FHA is its ability to form intensely colored complexes with transition metals. This property is utilized in both analytical chemistry (spectrophotometric determination) and pharmacology (metalloproteinase inhibition).

Chelation Mechanism

Upon deprotonation, the hydroxamic acid forms a five-membered chelate ring involving the carbonyl oxygen and the hydroxamate oxygen.

-

Fe(III) Complex: Forms a 1:3 (Metal:Ligand) complex, appearing deep red/purple (

) [4]. -

V(V) Complex: Forms a violet complex in acidic media.

Structural Interaction Diagram

Figure 2: Bidentate coordination mechanism of 2-FHA with metal cations.

Biological Applications & Context

Enzyme Inhibition

-

Urease Inhibition: 2-FHA inhibits urease by chelating the active site nickel ions (

), preventing substrate (urea) hydrolysis. This is relevant for H. pylori treatments. -

MMP Inhibition: As a zinc-binding group (ZBG), the hydroxamic acid moiety binds the catalytic zinc ion in Matrix Metalloproteinases (MMPs), blocking the hydrolysis of peptide bonds in collagen/gelatin.

Siderophore Mimicry

The compound mimics natural siderophores (iron carriers) produced by bacteria. Researchers use 2-FHA to study iron transport mechanisms in microorganisms or to design "Trojan horse" antibiotics that enter cells via iron transport pathways.

References

-

Rajeev, V., & Rajput, S. K. (2021). Synthesis, Spectral and Antimicrobial Studies of Some Furohydroxamic Acids. SSRG International Journal of Applied Chemistry, 8(1), 6-9.

-

Mohamed, Y. M. A., et al. (2019).[1] Photoinduced one-pot synthesis of hydroxamic acids from aldehydes through in-situ generated silver nanoclusters. ResearchGate.

-

Abbasi, S. A. (1980).[2][3][4][5] Heterocyclic hydroxamic acids. V. Thermodynamics of the interaction of some bivalent metal ions with N-phenyl-2-furohydroxamic acid and its analogues. Thermochimica Acta, 38(3), 335-339.[3]

-

Thanikachalam, V., & Manimekalai, A. (1996). Spectrophotometric Determination of Stabilities of 2-Furo- and 2-Furanacrylohydroxamic Acid Chelates of Fe(III). Asian Journal of Chemistry.

Sources

Technical Guide: Biological Targeting & Pharmacological Utility of N-Hydroxyfuran-2-carboxamide

[1]

Executive Summary

N-Hydroxyfuran-2-carboxamide (Synonyms: 2-Furohydroxamic acid, N-hydroxy-2-furamide) is a bioactive small molecule belonging to the hydroxamic acid class.[1][2][3][4][5] While structurally simple, it serves as a critical Zinc-Binding Group (ZBG) and pharmacophore in medicinal chemistry. Its primary biological utility lies in its ability to chelate metal ions within the active sites of metalloenzymes, most notably Histone Deacetylases (HDACs) and Urease .

This guide details the molecular mechanisms, biological targets, and experimental validation protocols for N-Hydroxyfuran-2-carboxamide, designed for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) or metalloenzyme inhibition studies.[1]

Primary Biological Target: Histone Deacetylases (HDACs)[6][7]

Mechanism of Action: Zinc Chelation

The canonical target of N-Hydroxyfuran-2-carboxamide is the zinc-dependent family of Histone Deacetylases (specifically Class I, II, and IV).[1] HDACs catalyze the removal of acetyl groups from the

N-Hydroxyfuran-2-carboxamide functions as a competitive inhibitor via the following mechanism:

-

Active Site Penetration: The furan ring acts as a surface-recognition cap or linker mimic, allowing the molecule to enter the narrow hydrophobic channel of the HDAC enzyme.

-

Bidentate Chelation: The hydroxamic acid moiety (-CONHOH) coordinates with the catalytic Zinc ion (

) at the base of the active site. -

Transition State Mimicry: The chelation displaces the water molecule required for the deacetylation reaction, effectively locking the enzyme in an inactive state.

Pharmacophore Utility in Drug Design

In drug development, this molecule is rarely used as a monotherapy due to rapid metabolism and moderate potency (

-

ZBG: N-Hydroxyfuran-2-carboxamide (The Warhead)[1]

-

Linker: Hydrophobic chain (simulating the lysine side chain)

-

Cap: Aromatic group (conferring isoform selectivity)

Visualization: HDAC Inhibition Pathway

The following diagram illustrates the downstream effects of N-Hydroxyfuran-2-carboxamide binding to HDAC.

Figure 1: Signal transduction cascade initiated by HDAC inhibition via N-Hydroxyfuran-2-carboxamide.[1][6][7]

Secondary Targets: Non-Heme Metalloenzymes

Urease Inhibition (Helicobacter pylori)

Beyond HDACs, N-Hydroxyfuran-2-carboxamide exhibits activity against Urease , a nickel-dependent enzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.[1]

-

Mechanism: The hydroxamic acid group forms a complex with the bi-nickel center (

) in the urease active site. -

Causality: Inhibition prevents the hydrolysis of urea into ammonia, thereby neutralizing the bacterial microenvironment and rendering the pathogen susceptible to gastric acid and antibiotics.

Matrix Metalloproteinases (MMPs)

The molecule acts as a broad-spectrum inhibitor of MMPs (e.g., MMP-2, MMP-9), which are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1]

-

Selectivity Note: The furan ring provides distinct electronic properties compared to standard phenyl-hydroxamates, potentially altering selectivity profiles between MMP subtypes, though it is generally considered a "pan-MMP" inhibitor fragment.

Experimental Protocols

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Quantify the

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

. -

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).[1]

-

Developer: Trypsin/Protease solution.

Workflow:

-

Preparation: Dissolve N-Hydroxyfuran-2-carboxamide in DMSO to create a 10 mM stock. Serial dilute in Assay Buffer (0.01

M to 100 -

Incubation: Mix 10

L of inhibitor dilution with 15 -

Reaction: Add 25

L of Fluorogenic Substrate. Incubate for 30 minutes at 37°C. -

Termination: Add 50

L of Developer solution (Trypsin). This cleaves the deacetylated substrate, releasing the fluorophore (AMC). -

Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) after 15 minutes.

-

Validation: Calculate % Inhibition relative to DMSO control.

is derived using non-linear regression (Sigmoidal Dose-Response).[1]

Protocol B: Urease Inhibition Assay (Berthelot Method)

Objective: Assess the capacity to inhibit ammonia production from urea.

Workflow:

-

Enzyme Mix: Incubate Jack Bean Urease (5 U/mL) with N-Hydroxyfuran-2-carboxamide (various concentrations) in Phosphate Buffer (pH 7.4) for 15 minutes.

-

Substrate Addition: Add Urea (100 mM) and incubate for 15 minutes at 37°C.

-

Colorimetric Reaction: Add Phenol-nitroprusside and Alkaline Hypochlorite reagents.[1]

-

Quantification: Measure Absorbance at 625 nm (Indophenol blue formation).

-

Data Analysis: Lower absorbance indicates higher inhibition.

Comparative Data: Pharmacological Profile

The following table summarizes the activity profile of N-Hydroxyfuran-2-carboxamide compared to standard inhibitors.

| Parameter | N-Hydroxyfuran-2-carboxamide | Vorinostat (SAHA) | Acetohydroxamic Acid |

| Primary Class | Fragment / ZBG | Pan-HDAC Inhibitor | Urease Inhibitor |

| HDAC Activity ( | ~1 - 10 | ~0.05 - 0.2 | Inactive / Very Weak |

| Urease Activity | Moderate | Weak | Potent |

| Key Moiety | Furan-Hydroxamate | Phenyl-Linker-Hydroxamate | Alkyl-Hydroxamate |

| Solubility | High (Polar Fragment) | Low (Hydrophobic Cap) | High |

| Metabolic Stability | Low (Glucuronidation) | Moderate | Moderate |

Synthesis & Chemical Identity

For researchers synthesizing this compound for testing:

-

Reaction: Reaction of Ethyl 2-furoate with Hydroxylamine hydrochloride (

) in basic methanol (KOH/MeOH). -

Purification: Neutralization with HCl followed by extraction (Ethyl Acetate) and recrystallization.

-

Verification:

test (Deep red/violet color indicates presence of hydroxamic acid).

Figure 2: Synthetic route for the generation of N-Hydroxyfuran-2-carboxamide.

References

-

HDAC Inhibition & Patent Landscape

-

Hydroxamic Acids in Drug Design

-